[4-bromo-2-[(E)-[2-(3-methylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] furan-2-carboxylate
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Overview
Description
[4-bromo-2-[(E)-[2-(3-methylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] furan-2-carboxylate: is a complex organic compound that features a unique combination of functional groups, including a bromine atom, a furan ring, and an oxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-bromo-2-[(E)-[2-(3-methylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] furan-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki-Miyaura coupling reaction to ensure high yield and purity. This may include the use of specific ligands to enhance the reactivity of the palladium catalyst and the selection of appropriate solvents and reaction conditions to minimize side reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxazole moiety, potentially converting it to a more saturated heterocyclic system.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of the oxazole moiety could produce tetrahydrooxazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-bromo-2-[(E)-[2-(3-methylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] furan-2-carboxylate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
The compound’s potential biological activity makes it a candidate for drug discovery and development. Researchers are investigating its interactions with biological targets to identify potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of high-performance materials.
Mechanism of Action
The mechanism of action of [4-bromo-2-[(E)-[2-(3-methylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] furan-2-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
4-bromo-2,5-dimethoxyphenethylamine: This compound shares the bromine atom and aromatic structure but differs in its functional groups and overall structure.
2-bromo-4-methylanisole: Similar in having a bromine atom and an aromatic ring, but lacks the complex heterocyclic system present in the target compound.
Methyl 4-bromo-3-methylbenzoate: Another brominated aromatic compound with a simpler structure compared to the target compound.
Uniqueness
The uniqueness of [4-bromo-2-[(E)-[2-(3-methylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] furan-2-carboxylate lies in its combination of functional groups, which provides a diverse range of chemical reactivity and potential applications. Its ability to participate in various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[4-bromo-2-[(E)-[2-(3-methylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14BrNO5/c1-13-4-2-5-14(10-13)20-24-17(21(25)29-20)12-15-11-16(23)7-8-18(15)28-22(26)19-6-3-9-27-19/h2-12H,1H3/b17-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYFBFQKAIJDCM-SFQUDFHCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=CC3=C(C=CC(=C3)Br)OC(=O)C4=CC=CO4)C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C2=N/C(=C/C3=C(C=CC(=C3)Br)OC(=O)C4=CC=CO4)/C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14BrNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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